molecular formula C20H16O3 B14577552 Methanone, (2-hydroxy-5-methylphenyl)(2-phenoxyphenyl)- CAS No. 61486-03-1

Methanone, (2-hydroxy-5-methylphenyl)(2-phenoxyphenyl)-

Cat. No.: B14577552
CAS No.: 61486-03-1
M. Wt: 304.3 g/mol
InChI Key: GNYRMGFVZYCZBL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-hydroxy-5-methylphenyl)(2-phenoxyphenyl)- typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-hydroxy-5-methylbenzoyl chloride with 2-phenoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-hydroxy-5-methylphenyl)(2-phenoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-methylbenzophenone derivatives.

    Reduction: Formation of 2-hydroxy-5-methylphenylmethanol.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Methanone, (2-hydroxy-5-methylphenyl)(2-phenoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a photoinitiator in polymer chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of UV-absorbing materials and as a stabilizer in plastics and coatings.

Mechanism of Action

The mechanism of action of Methanone, (2-hydroxy-5-methylphenyl)(2-phenoxyphenyl)- involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methanone, (2-hydroxyphenyl)phenyl-: Lacks the methyl group on the phenyl ring.

    Methanone, (2-hydroxy-5-methoxyphenyl)phenyl-: Contains a methoxy group instead of a methyl group.

    Methanone, (2-hydroxy-5-methylphenyl)phenyl-: Similar structure but without the phenoxy group.

Uniqueness

Methanone, (2-hydroxy-5-methylphenyl)(2-phenoxyphenyl)- is unique due to the presence of both hydroxy and phenoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

61486-03-1

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

(2-hydroxy-5-methylphenyl)-(2-phenoxyphenyl)methanone

InChI

InChI=1S/C20H16O3/c1-14-11-12-18(21)17(13-14)20(22)16-9-5-6-10-19(16)23-15-7-3-2-4-8-15/h2-13,21H,1H3

InChI Key

GNYRMGFVZYCZBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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